molecular formula C28H16Br2 B13078112 5,5'-Dibromo-1,1'-bianthracene CAS No. 912479-44-8

5,5'-Dibromo-1,1'-bianthracene

Cat. No.: B13078112
CAS No.: 912479-44-8
M. Wt: 512.2 g/mol
InChI Key: DSZZHIUPTWLAAO-UHFFFAOYSA-N
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Description

5,5'-Dibromo-1,1'-bianthracene is an organic compound that serves as a specialized molecular precursor in the bottom-up synthesis of carbon-based nanomaterials. Its core research value lies in its application for constructing graphene nanoribbons (GNRs) with atomically precise structures. In materials science, the bottom-up growth of GNRs from designed molecular building blocks is a prominent technique for creating nanostructures with tailored electronic properties . The bromine atoms on the precursor molecule facilitate critical on-surface reactions, such as the Ullmann-type coupling, which enables the polymerization of molecular units on metal substrates like gold or silver . The resulting polymer chains can subsequently be transformed through cyclodehydrogenation into straight GNRs. The specific atomic structure of the precursor directly determines the width and edge structure of the final graphene nanoribbon, which are critical parameters governing its electronic band gap and potential application in nanoelectronic devices . Researchers utilize this compound to explore novel low-dimensional electronic systems and to advance the development of future molecular-scale electronics. This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

912479-44-8

Molecular Formula

C28H16Br2

Molecular Weight

512.2 g/mol

IUPAC Name

1-bromo-5-(5-bromoanthracen-1-yl)anthracene

InChI

InChI=1S/C28H16Br2/c29-27-11-3-7-19-13-23-17(15-25(19)27)5-1-9-21(23)22-10-2-6-18-16-26-20(14-24(18)22)8-4-12-28(26)30/h1-16H

InChI Key

DSZZHIUPTWLAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3C4=CC=CC5=C4C=C6C=CC=C(C6=C5)Br)C=C2C(=C1)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 5,5 Dibromo 1,1 Bianthracene

Established Synthetic Routes for Substituted Bianthracene Derivatives

The formation of the bianthracene core is the foundational challenge in synthesizing its derivatives. The C1-C1' linkage in 1,1'-bianthracene (B14151596) presents a significant steric barrier, necessitating robust synthetic methods. Chemists have primarily relied on transition-metal-catalyzed cross-coupling reactions and various cyclization or reductive coupling pathways to create the central biaryl bond.

Palladium-Catalyzed Cross-Coupling Reactions for Bianthracene Core Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, including the biaryl linkage of a bianthracene core. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

To construct the 1,1'-bianthracene skeleton, a plausible Suzuki-Miyaura approach would involve the coupling of 1-bromoanthracene (B1281567) with 1-anthraceneboronic acid or the homocoupling of a 1-anthracene precursor. The choice of catalyst is critical; ligands such as phosphines (e.g., PPh₃, dppf) are often employed to facilitate the catalytic cycle. mdpi.com Microwave-assisted protocols have been shown to accelerate these reactions, often leading to higher yields in shorter timeframes. mdpi.com

Table 1: Representative Palladium Catalysts and Conditions for Biaryl Synthesis

Catalyst SystemLigandBaseSolventTypical Application
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃, K₂CO₃Toluene, DioxaneSuzuki & Stille Coupling
PdCl₂(dppf)dppfK₃PO₄, Cs₂CO₃THF, DMFSuzuki-Miyaura Coupling
Pd-PEPPSI-iPrPEPPSIK₃PO₄Toluene/H₂OSuzuki coupling of challenging substrates

This table presents common catalyst systems used for biaryl synthesis, which are applicable to the formation of the bianthracene core. nih.gov

Other palladium-catalyzed reactions like Stille coupling (organotin reagents), Negishi coupling (organozinc reagents), and direct C-H activation strategies have also been developed for the synthesis of complex polycyclic aromatic hydrocarbons and could be adapted for bianthracene synthesis. nih.govbeilstein-journals.org

Cyclization and Reductive Coupling Pathways for Bianthracene Ring Systems

Alternative to cross-coupling, classical and modern reductive coupling methods provide pathways to the bianthracene core. The Ullmann reaction, for instance, involves the copper-promoted coupling of two aryl halide molecules. Applying this to a 1-haloanthracene derivative could yield the 1,1'-bianthracene structure, although high temperatures are often required.

More contemporary methods involve the reductive coupling of carbonyl compounds. The synthesis of 9,9'-bianthracene (B94274) has been demonstrated via a one-pot reaction starting from anthraquinone (B42736), which proceeds through a sequence of Clemmensen reduction, Pinacol coupling, and elimination using tin and hydrochloric acid in acetic acid. sciencemadness.org While this specific example yields the 9,9'-isomer, the underlying principle of reductive coupling of a ketone precursor (an anthrone) could be conceptually applied to precursors designed to form a 1,1'-linkage.

Furthermore, intramolecular cyclization reactions serve as a powerful tool for constructing complex anthracene-based systems. nih.gov For example, gold-catalyzed intramolecular double cyclization of specifically designed terphenyl compounds has been used to create halogenated dibenzo[a,h]anthracenes. nih.gov This highlights the potential of using carefully designed acyclic precursors that can be cyclized to form the desired bianthracene ring system.

Targeted Bromination Strategies for Dibromo-1,1'-bianthracenes

Once the 1,1'-bianthracene core is synthesized, the next critical step is the introduction of bromine atoms at the 5 and 5' positions with high regioselectivity. The electronic properties of the anthracene (B1667546) nucleus dictate that electrophilic substitution occurs preferentially at the C9 and C10 positions, followed by the C1, C4, C5, and C8 positions. Therefore, achieving selective bromination at the C5 and C5' positions requires careful control of reagents and reaction conditions, or the use of pre-functionalized precursors.

Regioselective Bromination Approaches for Specific Isomers

Electrophilic aromatic bromination is the standard method for introducing bromine atoms onto an aromatic ring. mdpi.com Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and tetraalkylammonium tribromides. mdpi.com The selectivity of the reaction can be influenced by several factors:

Steric Hindrance: The bulky nature of the bianthracene structure can influence the approach of the electrophile, potentially favoring less hindered positions.

Solvent and Temperature: Reaction conditions can be tuned to favor one isomer over another. For instance, performing brominations at lower temperatures can enhance selectivity. mdpi.com

Catalysts: Lewis acids or zeolites can be used as catalysts to control the regiochemical outcome of bromination. google.com Zeolites, with their shape-selective properties, can promote substitution at specific positions like the para-position in simpler aromatics. google.com

Reagent Choice: Milder and more selective brominating agents, such as NBS, are often preferred over molecular bromine to prevent over-bromination and side reactions. mdpi.com Visible light-induced methods using reagents like BrCCl₃ with a photocatalyst offer a mild and highly regioselective alternative for electron-rich arenes. rsc.org

For the specific case of 1,1'-bianthracene, direct bromination would likely yield a mixture of products. To achieve the desired 5,5'-dibromo isomer, one would need to exploit the subtle electronic and steric differences between the available positions or, more likely, employ a precursor-based strategy.

Precursor Design for Controlled Bromination Patterns

A more robust strategy for obtaining 5,5'-Dibromo-1,1'-bianthracene involves designing precursors where the desired substitution pattern is pre-installed or directed by existing functional groups.

One approach is to begin with an anthracene monomer that is already brominated at the desired position. For example, the synthesis of 1,8-dibromo-4,5-dimethoxyanthracene (B1506941) has been reported, demonstrating that specific poly-halogenation patterns on a single anthracene ring are achievable. bucknell.edu A synthetic sequence could therefore involve the synthesis of a 1-substituted-5-bromoanthracene precursor, which is then subjected to a palladium-catalyzed homocoupling reaction to form the final this compound product directly.

Another powerful strategy involves the use of anthraquinones as precursors. nih.gov The carbonyl groups at the 9 and 10 positions deactivate the central ring towards electrophilic attack, thereby directing substitution to the outer rings (positions 1, 4, 5, 8). nih.gov A synthetic plan could involve:

Bromination of 1,1'-bianthraquinone at the 5 and 5' positions.

Subsequent reduction of the quinone carbonyls to restore the aromatic anthracene core.

This method leverages the protective and directing nature of the anthraquinone scaffold to achieve the desired bromination pattern.

Table 2: Comparison of Bromination Strategies

StrategyDescriptionAdvantagesDisadvantages
Direct Bromination Electrophilic bromination of the pre-formed 1,1'-bianthracene core.Fewer synthetic steps.Low regioselectivity, potential for product mixtures and over-bromination.
Coupling of Brominated Precursors Synthesis and coupling of two 1-substituted-5-bromoanthracene monomers.High regioselectivity, unambiguous product formation.Requires a longer synthetic sequence to prepare the monomer.
Anthraquinone Route Bromination of a 1,1'-bianthraquinone precursor followed by reduction.Excellent regiocontrol due to directing effects of carbonyl groups.Adds protection (oxidation) and deprotection (reduction) steps to the synthesis.

Advanced Functionalization and Derivatization from this compound

The bromine atoms in this compound are not merely structural components; they are versatile synthetic handles for further functionalization. Their presence allows for the molecule to be used as a key building block for larger, more complex supramolecular structures and advanced materials through subsequent cross-coupling reactions.

The C-Br bonds at the 5 and 5' positions can readily participate in a variety of palladium-catalyzed reactions, including:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to introduce new aryl or heteroaryl groups, extending the π-conjugated system.

Sonogashira Coupling: Reaction with terminal alkynes to attach acetylenic moieties, which are useful for creating linear, rigid structures or for further cyclization reactions. rsc.org

Heck Coupling: Reaction with alkenes to form stilbene-like linkages.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

These derivatization reactions enable the fine-tuning of the electronic, optical, and physical properties of the bianthracene core. For example, by attaching electron-donating or electron-withdrawing groups, the HOMO/LUMO energy levels can be modulated for applications in organic electronics. lzjtu.edu.cn

Furthermore, dibromo-bianthracene derivatives are valuable precursors in the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). nbinno.com While much of this work has focused on other isomers like 10,10'-dibromo-9,9'-bianthracene (B55566), the principle remains the same. Through on-surface Ullmann coupling, the bromine atoms are reductively cleaved on a catalytic metal surface (e.g., Au, Ag, Cu), generating highly reactive diradical species that polymerize into long chains. Subsequent thermal annealing induces cyclodehydrogenation, planarizing the polymer into a well-defined GNR. The specific connectivity of the this compound precursor would, in principle, allow for the creation of novel GNR topologies.

Deuteration via Superacid-Catalyzed H/D Exchange

Superacid-catalyzed hydrogen-deuterium (H/D) exchange is a potent method for the deuteration of aromatic compounds. The high acidity of the medium facilitates the electrophilic attack of a deuteron (B1233211) (D+) onto the aromatic ring, leading to the formation of a sigma-complex (arenium ion). Subsequent loss of a proton (H+) results in the net exchange of hydrogen for deuterium (B1214612). For bianthracene systems, the positions most susceptible to this exchange are those with the highest electron density and steric accessibility. In the case of 1,1'-bianthracene, the peripheral positions are expected to be more reactive.

The general mechanism for superacid-catalyzed H/D exchange is depicted below:

Ar-H + D+ ⇌ [Ar-HD]+ ⇌ Ar-D + H+

The efficiency of the exchange is dependent on several factors, including the strength of the superacid, the temperature, and the reaction time. Common superacid systems used for such transformations include DF/SbF5 and CF3SO3D.

Table 1: General Conditions for Superacid-Catalyzed H/D Exchange of PAHs (Note: This table is based on general procedures for PAHs and serves as a predictive guide for this compound)

ParameterConditionRationale
Superacid System DF/SbF5, CF3SO3DProvides a strong source of deuterons for electrophilic aromatic substitution.
Deuterium Source D2O, D-TFAServes as the isotopic label.
Temperature -20 to 50 °CBalances reaction rate with potential side reactions like sulfonation or polymerization.
Reaction Time 1 to 24 hoursSufficient time to achieve high levels of deuterium incorporation.
Substrate This compoundThe electron-withdrawing nature of the bromine atoms may require slightly more forcing conditions.

It is important to note that the presence of the two bromine atoms at the 5 and 5' positions will influence the regioselectivity of the deuteration. The bromine atoms are deactivating and ortho-, para-directing. Therefore, the positions ortho and para to the bromine atoms (i.e., the 4, 6, 4', and 6' positions) would be deactivated towards electrophilic attack. The positions on the unsubstituted rings and the remaining positions on the brominated rings would be the primary sites for H/D exchange.

Suzuki Coupling for Further Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. wikipedia.orglibretexts.org In the context of this compound, the two bromine atoms serve as excellent handles for introducing a wide variety of aryl and heteroaryl substituents through Suzuki coupling. This allows for the extension of the π-conjugated system and the tuning of the electronic and photophysical properties of the bianthracene core.

The general scheme for the Suzuki coupling of this compound with an organoboron reagent is as follows:

Br-Ar-Ar-Br + 2 R-B(OR')2 --(Pd catalyst, base)--> R-Ar-Ar-R

where Ar represents the 1,1'-bianthracene core and R is the desired aryl or heteroaryl group.

The success of the Suzuki coupling is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. For sterically hindered substrates like bianthracene derivatives, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 2: Typical Conditions for Suzuki Coupling of Dibromoarenes (Note: This table provides a general framework applicable to the arylation of this compound)

ComponentExampleRole in the Reaction
Palladium Catalyst Pd(PPh3)4, Pd2(dba)3The active catalytic species that facilitates the cross-coupling.
Ligand SPhos, XPhos, P(t-Bu)3Stabilizes the palladium center and promotes key steps in the catalytic cycle.
Base K2CO3, Cs2CO3, K3PO4Activates the organoboron reagent and neutralizes the acid generated during the reaction.
Solvent Toluene, Dioxane, THF/H2OSolubilizes the reactants and influences the reaction rate and yield.
Organoboron Reagent Arylboronic acids, Arylboronic estersThe source of the aryl group to be coupled.

The stepwise nature of the Suzuki coupling can also be exploited to introduce two different aryl groups by carefully controlling the stoichiometry of the reagents. This allows for the synthesis of unsymmetrical bianthracene derivatives with tailored functionalities. The electronic properties of the resulting arylated bianthracenes are directly influenced by the nature of the introduced aryl groups. Electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower the LUMO level, thus allowing for the tuning of the band gap.

Introduction of Ancillary Groups for Tailored Reactivity

Beyond arylation via Suzuki coupling, the introduction of other ancillary functional groups onto the this compound scaffold can be used to further tailor its reactivity and physical properties. These groups can influence the solubility, solid-state packing, and electronic characteristics of the molecule.

One common strategy is the conversion of the bromo groups into other functionalities. For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a variety of substituents.

Br-Ar-Ar-Br + 2 n-BuLi --> Li-Ar-Ar-Li --(2 E+)--> E-Ar-Ar-E

where E+ can be a proton source (to yield the debrominated bianthracene), an aldehyde or ketone (to introduce alcohol functionalities), CO2 (to introduce carboxylic acid groups), or other electrophiles.

Another approach is the use of other cross-coupling reactions, such as the Sonogashira coupling to introduce alkyne moieties, or the Buchwald-Hartwig amination to introduce nitrogen-containing groups. The introduction of bulky ancillary groups, such as tert-butyl or triisopropylsilyl groups, can be used to control the intermolecular interactions and prevent aggregation-induced quenching of fluorescence in the solid state.

Table 3: Methods for Introducing Ancillary Groups onto Dibromoarenes (Note: This table outlines potential functionalization pathways for this compound)

Reaction TypeReagentsIntroduced Functional GroupPurpose
Lithiation/Electrophilic Quench n-BuLi, then E+Various (e.g., -H, -OH, -COOH)Versatile introduction of a wide range of functionalities.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseAlkyne (-C≡C-R)Extension of π-conjugation, precursor for further reactions.
Buchwald-Hartwig Amination Amine, Pd catalyst, baseAmine (-NR2)Introduction of electron-donating groups, tuning of electronic properties.
Stille Coupling Organostannane, Pd catalystAryl, Alkyl, VinylAlternative to Suzuki coupling for C-C bond formation.
Cyanation CuCN, Zn(CN)2Cyano (-CN)Introduction of electron-withdrawing groups.

The strategic introduction of these ancillary groups is a key aspect of the molecular design of functional organic materials. By carefully selecting the appropriate synthetic methodologies, the properties of this compound can be precisely controlled to meet the demands of specific applications.

Reactivity and Reaction Mechanisms of 5,5 Dibromo 1,1 Bianthracene in Advanced Organic Synthesis

On-Surface Chemical Transformations and Mechanistic Investigations

The reactivity of 5,5'-Dibromo-1,1'-bianthracene on various metal surfaces has been extensively studied, revealing a series of sequential and often competing reaction pathways that can be precisely controlled to yield desired nanostructures. These transformations are typically initiated by thermal annealing and are critically influenced by the catalytic activity of the underlying substrate.

Surface-Assisted Dehalogenation and Radical Formation

The initial and crucial step in the on-surface reaction of this compound is the cleavage of the carbon-bromine (C-Br) bonds. This dehalogenation process is a thermally activated step that results in the formation of highly reactive biradical species stabilized by the metal surface. The temperature required for dehalogenation is substrate-dependent. For instance, on a Cu(111) surface, partial debromination can occur even at room temperature, while complete removal of bromine atoms requires elevated temperatures. researchgate.netnih.gov On Ag(111), molecules are also partially debrominated at room temperature, with full dehalogenation occurring at higher temperatures. researchgate.netnih.gov

The formation of these radical intermediates is a key branching point in the reaction cascade, as their subsequent fate dictates the final product. The stability and diffusion of these radicals on the surface are critical factors that influence the selectivity of the ensuing coupling reactions.

Intermolecular Coupling Pathways: Ullmann-Type Reactions and Polymerization

Following dehalogenation, the surface-stabilized radicals can undergo intermolecular coupling to form polymeric chains. This process is analogous to the classical Ullmann reaction, a well-established method for forming aryl-aryl bonds. nih.gov On catalytically active surfaces like Au(111), Ag(111), and Cu(111), the radicals readily couple to form one-dimensional polyanthracene chains. researchgate.netacs.org

The efficiency and nature of this polymerization are strongly influenced by the substrate. For example, on Au(111), the Ullmann coupling of 10,10′-dibromo-9,9′-bianthracene (a related bianthracene derivative) proceeds efficiently to form linear polymers. acs.org In contrast, on Cu(111), the reaction pathway can be altered, with surface-assisted dehydrogenative coupling sometimes competing with or even inhibiting the expected Ullmann coupling. researchgate.netnih.gov The formation of a well-ordered dense monolayer of the precursor molecules on Au(111) has been shown to promote the growth of longer and more oriented graphene nanoribbons by suppressing random diffusion and desorption during polymerization. rsc.org

Summary of Intermolecular Coupling Pathways
SubstrateReaction PathwayPrimary ProductKey Observations
Au(111)Ullmann-type CouplingLinear Polyanthracene ChainsEfficient polymerization, leading to the formation of armchair graphene nanoribbons upon further annealing. acs.org
Ag(111)Ullmann-type CouplingLinear Polyanthracene ChainsFormation of organometallic intermediates is feasible, which then convert to covalent polymers. researchgate.netnih.gov
Cu(111)Ullmann-type Coupling / Dehydrogenative CouplingPolyanthracene Chains / Chiral Graphene NanoribbonsCompetition between different coupling pathways can lead to different final products. researchgate.netnih.gov

Intramolecular Cyclization and Cyclodehydrogenation Mechanisms

Subsequent to the formation of polymeric chains, further thermal annealing can induce intramolecular cyclization and cyclodehydrogenation reactions. These steps are essential for the planarization of the polymer chains and the formation of extended, fully conjugated graphene nanoribbons (GNRs). acs.org

During cyclodehydrogenation, C-H bonds are activated, leading to the formation of new C-C bonds between adjacent anthracene (B1667546) units within the polymer chain. This process results in the expulsion of hydrogen atoms and the creation of a planar, ribbon-like structure. The specific topology of the resulting GNR, such as armchair or zigzag edges, is dictated by the structure of the precursor molecule and the reaction conditions. For instance, 10,10′-dibromo-9,9′-bianthracene is a well-known precursor for the synthesis of 7-armchair GNRs. researchgate.netnih.gov On Cu(110), this compound has been shown to undergo dehalogenation and cyclodehydrogenation to form a bisanthene-like species. researchgate.net

Recent studies have also revealed unexpected skeletal rearrangements during these high-temperature annealing steps, which can be attributed to processes like intramolecular Diels-Alder cycloadditions. nii.ac.jpnih.gov

Influence of Substrate Chemistry and Surface Structure on Reaction Selectivity and Dynamics

The choice of the metallic substrate plays a paramount role in directing the reaction pathways of this compound and its derivatives. The chemical reactivity of the surface (e.g., Au vs. Cu vs. Ag) and its crystallographic orientation (e.g., (111) vs. (110)) can significantly alter the activation barriers for different reaction steps, leading to different products. researchgate.netresearchgate.netarxiv.org

For example, the interaction between the precursor molecule and the substrate can influence the initial adsorption geometry, which in turn can dictate the subsequent reaction selectivity. arxiv.org On Cu(111), the stronger interaction can lead to different reaction outcomes compared to the less reactive Au(111) surface. While Ullmann coupling is favored on Au(111) for certain bianthracene precursors, a competing dehydrogenative coupling at different positions can occur on Cu(111), leading to chiral GNRs instead of the expected armchair structures. researchgate.netnih.govacs.org The formation of organometallic intermediates, which is more prevalent on Cu and Ag surfaces, also plays a crucial role in determining the reaction pathway. researchgate.netnih.gov

The surface structure also has a notable impact. Studies comparing GNR growth on Au(111) and Au(100) have shown that the stronger interaction with the Au(100) surface leads to more anisotropic GNR growth. rsc.org

Role of Organometallic Intermediates in On-Surface Reactions

On more reactive surfaces like Cu(111) and Ag(111), the formation of organometallic (OM) intermediates is a common feature of the on-surface coupling of aryl halides. researchgate.netnih.gov After the initial dehalogenation, the carbon radicals can coordinate with metal adatoms from the surface to form stable C-metal-C bonds. These OM intermediates can act as a template, guiding the subsequent formation of covalent C-C bonds.

The stability and reactivity of these OM intermediates are highly substrate-dependent. On Ag(111), OM chains formed from 10,10′-dibromo-9,9′-bianthracene can be converted into covalent polyanthracene chains upon further annealing. researchgate.netnih.gov In contrast, on Cu(111), the analogous OM intermediates can obstruct the desired Ullmann coupling, and instead, a different reaction pathway involving C-H activation may be favored. researchgate.netnih.gov This highlights the delicate balance between the strength of the organometallic bond and the activation barriers for subsequent reaction steps. The cleavage of C-Ag bonds occurs at a lower temperature than the activation of C-H bonds on Ag(111), whereas on Cu(111), C-H bond activation can occur in parallel with the cleavage of the stronger C-Cu bonds. nih.gov

Solution-Phase Reactivity and Transformation Pathways

Information regarding the solution-phase reactivity and transformation pathways of this compound is less prevalent in the reviewed literature, which predominantly focuses on its on-surface synthesis applications. However, related bianthracene derivatives are synthesized through solution-based methods. For example, the synthesis of 2,7-dibromo-9,9′-bianthryl has been reported, involving steps such as Suzuki-Miyaura coupling, cyclization, and subsequent reactions to build the bianthryl core, followed by bromination. acs.org It can be inferred that this compound would likely be prepared through similar multi-step synthetic sequences common in aromatic chemistry. In solution, its reactivity would be governed by the chemistry of the bromo- and anthracenyl- functional groups, making it a potential substrate for reactions such as Suzuki or Stille cross-coupling, Buchwald-Hartwig amination, or lithiation followed by reaction with electrophiles, allowing for the synthesis of more complex derivatives.

Pericyclic Reactions and Extrusion Processes

No published data is available on the participation of this compound in pericyclic reactions such as Diels-Alder, electrocyclizations, or sigmatropic rearrangements in the context of advanced organic synthesis. Similarly, there is no information regarding its involvement in cheletropic or other extrusion reactions.

Intramolecular Annulation Reactions

There is no specific information in the scientific literature detailing intramolecular annulation reactions of this compound in solution to form larger polycyclic aromatic systems or other fused-ring structures.

Chirality, Conformational Dynamics, and Supramolecular Assembly of 5,5 Dibromo 1,1 Bianthracene

Inherent Chirality and Atropisomerism in Bianthracene Systems

Bianthracene systems, including 5,5'-Dibromo-1,1'-bianthracene, represent a fascinating class of molecules that can exhibit chirality despite the absence of traditional stereogenic centers, such as an asymmetrically substituted carbon atom. This form of stereoisomerism is known as atropisomerism, which arises from hindered rotation around a single bond. wikipedia.orgnih.gov In biaryl systems like bianthracene, the steric hindrance between the bulky anthracene (B1667546) units prevents free rotation about the central C-C single bond connecting them. youtube.com When this rotational barrier is sufficiently high, it allows for the isolation of distinct, non-interconverting rotational isomers (rotamers) that are mirror images of each other. wikipedia.orgacs.org These stable enantiomers are referred to as atropisomers. wikipedia.org

The defining characteristic of atropisomerism is the existence of a chiral axis along the pivotal single bond. youtube.com For a biaryl compound to exhibit atropisomerism, two main criteria must be met: the rotation around the single bond must be restricted, and neither of the aromatic rings can possess a vertical plane of symmetry. youtube.com The stability of these isomers is temperature-dependent; a commonly accepted threshold for stable atropisomers is a half-life of at least 1000 seconds at a given temperature, which corresponds to a significant energy barrier to rotation. wikipedia.org

Stereoisomeric Considerations in Nonplanar Bianthracenes

The nonplanar nature of bianthracenes is a direct consequence of the steric repulsion between the hydrogen atoms (or other substituents) at the ortho-positions of the anthracene rings. To minimize this steric strain, the two anthracene moieties are forced to adopt a twisted, non-coplanar conformation. youtube.com This twisting creates a helical structure along the C1-C1' bond, which is the source of the molecule's inherent chirality.

FeatureDescription
Source of Chirality Hindered rotation around the C1-C1' single bond (chiral axis).
Molecular Geometry Non-planar, twisted conformation of the two anthracene units.
Stereoisomers Two stable enantiomers (atropisomers).
Nomenclature P (plus) for right-handed helicity and M (minus) for left-handed helicity.
Condition for Stability A high energy barrier to rotation, preventing interconversion (racemization) at a given temperature.

Chiral Induction and Control in Synthesis and Self-Assembly

Controlling the axial chirality of bianthracene systems is a significant challenge in stereoselective synthesis. The goal is to produce an excess of one atropisomer over the other. While direct asymmetric synthesis of this compound is not widely documented, general strategies for controlling atropisomerism in biaryls often involve the use of chiral catalysts, auxiliaries, or starting materials that can influence the orientation of the two aryl groups as the crucial C-C bond is formed.

Chirality can also be induced and controlled during the process of supramolecular self-assembly. acs.org In this phenomenon, chiral information can be transferred from a chiral molecule to an achiral one or amplified within an assembly of chiral molecules. acs.org For bianthracenes, this means that even if a racemic mixture (an equal mix of P and M enantiomers) is used, the molecules can segregate on a surface or in solution to form domains that are chirally pure, a process known as spontaneous resolution. acs.org The interactions between the molecules and a chiral substrate or solvent can also favor the formation of assemblies with a specific handedness. This transfer of asymmetry from a chiral source to a supramolecular assembly is a key principle in creating functional chiral materials. acs.org

Supramolecular Self-Assembly on Surfaces and in Solution

The large, planar aromatic surfaces and the presence of halogen substituents make this compound and its isomers ideal candidates for forming highly ordered structures through supramolecular self-assembly. This process, where molecules spontaneously organize into larger, stable structures, is governed by a delicate balance of non-covalent intermolecular interactions. nih.gov On solid surfaces, such as metals like copper or gold, these molecules can form well-defined, two-dimensional crystalline networks. nih.govresearchgate.net The structure and ordering of these assemblies are influenced by both molecule-molecule interactions and molecule-surface interactions. nih.gov

Chiral Self-Assembly Patterns and Formation of Homochiral Domains

When a racemic mixture of a chiral bianthracene derivative is deposited onto a surface, the inherent chirality of the molecules can direct the self-assembly process, leading to chiral recognition. Molecules of the same handedness (e.g., all P) tend to pack more efficiently with each other than with their opposite enantiomer (M). This preferential interaction results in the spontaneous separation of the enantiomers on the surface, forming distinct islands or domains that are homochiral—that is, each domain is composed exclusively of molecules of a single handedness. acs.org This surface-confined spontaneous resolution is a powerful method for creating chirally ordered nanostructures from racemic precursors.

Role of Intermolecular Interactions in Supramolecular Architectures

The formation and stability of the supramolecular architectures of this compound are dictated by a combination of weak, non-covalent forces. The bromine atoms are particularly important as they can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. This interaction can play a primary role in the construction of supramolecular nanostructures. rsc.org Additionally, the extensive π-systems of the anthracene cores give rise to other significant interactions.

Type of InteractionDescriptionRole in Assembly
Halogen Bonding A directional interaction involving the bromine atoms (e.g., Br···Br or Br···π).Provides directionality and strength, guiding the specific packing arrangement of molecules. rsc.org
C–H…π Interactions Interactions between hydrogen atoms on one molecule and the electron-rich π-cloud of an adjacent anthracene core.Contributes to the overall stability and orientation of molecules within the assembly.
π–π Stacking Attractive interactions between the aromatic faces of adjacent anthracene units.Promotes close packing and the formation of layered or columnar structures.
Van der Waals Forces General attractive forces between molecules.Contribute to the overall cohesive energy of the self-assembled structure.

These interactions work in concert to determine the final, thermodynamically favorable arrangement of the molecules, leading to the formation of ordered patterns such as linear chains or two-dimensional networks. nih.govresearchgate.net

Formation of Functional Supramolecular Assemblies and Materials

The self-assembly of bianthracene precursors is not merely a structural phenomenon; it is a cornerstone of the "bottom-up" fabrication of advanced functional materials. researchgate.net A prominent example is the on-surface synthesis of graphene nanoribbons (GNRs). In this process, precursor molecules like 10,10′-dibromo-9,9′-bianthracene, an isomer of the title compound, are first deposited on a metal surface, where they self-assemble into ordered structures, often forming polymer chains through dehalogenation. researchgate.net

Upon heating, a subsequent chemical reaction called cyclodehydrogenation is triggered. researchgate.net This step fuses the bianthracene units together, creating the extended, honeycomb-like lattice of a graphene nanoribbon. The precise structure, width, and edge geometry of the resulting GNR are directly determined by the chemical structure of the initial precursor molecule. This technique allows for the creation of defect-free, atomically precise nanomaterials with tailored electronic properties, which are highly sought after for next-generation electronics and optoelectronic devices. researchgate.netnankai.edu.cn

Conformational Flexibility and Dynamic Processes

The conformational flexibility of this compound is a critical aspect of its chemical behavior, influencing its electronic and photophysical properties. The molecule is not planar due to significant steric hindrance, leading to a twisted conformation around the C1-C1' single bond that connects the two anthracene moieties. This section delves into the analysis of the dihedral angles and the role of steric repulsions in defining the molecule's three-dimensional structure, as well as the implications of this twisted geometry on its electronic excited states.

Analysis of Dihedral Angles and Steric Repulsions

The conformational analysis of such systems often involves computational modeling to determine the most stable geometries and the energy barriers for rotation. These calculations typically reveal that the planar and near-planar conformations are energetically highly unfavorable due to significant van der Waals repulsions.

Table 1: Estimated Dihedral Angles in Bianthracene Systems

CompoundSubstituent PositionsEstimated Dihedral Angle (Ground State)Reference
9,9'-Bianthracene (B94274)9,9'~90° researchgate.net
This compound5,5'Expected to be significantly twistedN/A

Note: The dihedral angle for this compound is an estimation based on the behavior of analogous bianthracene derivatives.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms in Bianthracyl Chromophores

Bianthracene derivatives are renowned for their propensity to exhibit Twisted Intramolecular Charge Transfer (TICT) in the excited state, a phenomenon that is intimately linked to their conformational dynamics. researchgate.net The TICT state is a special type of excited state that is characterized by a near-perpendicular arrangement of the donor and acceptor moieties and a significant charge separation.

In bianthracyl chromophores, upon photoexcitation, an electron can be transferred from one anthracene unit (acting as the electron donor) to the other (acting as the electron acceptor). This process is facilitated by the torsional motion around the C1-C1' single bond. The initially excited state, often a locally excited (LE) state, can relax to a lower-energy TICT state by twisting towards a perpendicular conformation. This twisting motion allows for a more complete charge separation and is a key feature of the de-excitation pathway.

The formation of the TICT state is highly dependent on the polarity of the solvent. researchgate.net In nonpolar solvents, the LE state is typically the dominant emissive species. However, in polar solvents, the charge-separated TICT state is stabilized by the solvent molecules, leading to a red-shifted and often broad fluorescence spectrum. researchgate.net The significant change in dipole moment upon formation of the TICT state is a hallmark of this process.

For this compound, the presence of the bromine atoms can influence the TICT process. The electron-withdrawing nature of the bromine atoms can affect the electron donor/acceptor properties of the anthracene rings, potentially modulating the energy levels of the LE and TICT states and the efficiency of the charge transfer process. The twisted ground-state geometry of bianthracyl derivatives is a prerequisite for the efficient formation of the TICT state, as it pre-organizes the molecule in a conformation that is already on the pathway to the perpendicular excited state.

Computational Chemistry and Theoretical Modeling of 5,5 Dibromo 1,1 Bianthracene Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 10,10'-Dibromo-9,9'-bianthracene (B55566), DFT can provide valuable insights into its stability, reactivity, and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and the wavelength of light it absorbs.

A comprehensive literature search did not yield specific DFT calculations for the HOMO-LUMO energy levels of 10,10'-Dibromo-9,9'-bianthracene. However, theoretical calculations on related anthracene (B1667546) derivatives and their reaction products on surfaces have been performed. For instance, DFT has been used to calculate the HOMO and LUMO of reaction products formed from similar precursor molecules on surfaces, providing insights into their electronic properties. arxiv.org

Table 1: Illustrative Data on Frontier Molecular Orbitals of a Related System

PropertyValue
SystemBiphenylene (B1199973) Dimer on Ag(111) (Product of a related surface reaction)
HOMO Energy-1.63 eV
LUMO Energy1.27 eV
HOMO-LUMO Gap2.90 eV

Note: The data in this table is for a biphenylene dimer, a product of a surface-supported reaction of a different dibromo-biphenyl precursor, and is provided for illustrative purposes to show the type of data that can be obtained from such calculations. It does not represent the HOMO/LUMO values for 10,10'-Dibromo-9,9'-bianthracene. arxiv.org

Understanding the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers, is fundamental to predicting reaction outcomes. The Climbing Image Nudged Elastic Band (CI-NEB) method is a powerful computational technique used to find the minimum energy path (MEP) between a known reactant and product state. This method allows for the precise location of the transition state saddle point on the potential energy surface, providing a quantitative measure of the reaction's energy barrier.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like 10,10'-Dibromo-9,9'-bianthracene, which consists of two anthracene units linked by a single bond, conformational analysis is important to understand the rotational freedom around this bond and the resulting stable conformers. The dihedral angle between the two anthracene planes is a key geometric parameter.

Detailed computational studies focusing on the geometry optimization and conformational analysis of isolated 10,10'-Dibromo-9,9'-bianthracene molecules were not found in the existing literature. However, it is known from studies on the parent 9,9'-bianthracene (B94274) that the ground-state conformation involves a twisted structure with a dihedral angle of approximately 90° due to steric hindrance between the hydrogen atoms on the adjacent rings.

Quantum Mechanics / Molecular Mechanics (QM/MM) Approaches for Surface Reactions

For complex systems, such as a molecule reacting on a metallic surface, purely quantum mechanical calculations can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the chemically active region (e.g., the molecule and the immediately surrounding surface atoms) with a high-level QM method, while the rest of the system (the bulk of the metallic substrate) is described using a less computationally expensive MM force field.

The on-surface synthesis of graphene nanoribbons from 10,10'-Dibromo-9,9'-bianthracene on surfaces like Cu(110) is an area where such computational approaches are highly relevant. researchgate.net Studies have shown that upon heating, DBBA undergoes catalytic dehalogenation and cyclodehydrogenation reactions. researchgate.net Computational methods, often in conjunction with experimental techniques like photoemission orbital tomography, are used to identify the reaction products and intermediates. While detailed QM/MM simulation results are not explicitly provided, the analysis of these surface reactions relies on theoretical calculations, such as DFT, to understand the electronic structure and geometry of the adsorbates and reaction products. researchgate.net

Theoretical Studies on Intermolecular Interactions

Intermolecular interactions govern how molecules pack in the solid state and interact in solution. For 10,10'-Dibromo-9,9'-bianthracene, understanding these interactions is important for predicting its crystal structure and its self-assembly behavior on surfaces. Theoretical methods can quantify the contributions of different types of interactions, such as van der Waals forces, electrostatic interactions, and potential halogen bonding involving the bromine atoms.

A thorough search of the scientific literature did not reveal specific theoretical studies focused on the intermolecular interactions of 10,10'-Dibromo-9,9'-bianthracene. Such studies would typically involve the calculation of interaction energies for dimers or larger clusters of the molecule in various orientations.

Simulations for Spectroscopic Data Interpretation (e.g., Raman Spectra Simulation)

Computational simulations of spectra are essential for interpreting experimental data and assigning spectral features to specific molecular vibrations. Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. Theoretical calculations, typically using DFT, can predict the Raman active vibrational frequencies and their intensities, which can then be compared with experimental Raman spectra.

There are no specific published studies on the simulation of the Raman spectrum of 10,10'-Dibromo-9,9'-bianthracene. However, studies on the related molecule 9,9'-bianthryl have utilized resonance Raman excitation profiles to investigate its excited states in various solvents. researchgate.net Such a combined experimental and theoretical approach for 10,10'-Dibromo-9,9'-bianthracene would be beneficial for a detailed understanding of its vibrational properties.

Advanced Spectroscopic Characterization and Analytical Techniques for 5,5 Dibromo 1,1 Bianthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. Different NMR techniques provide complementary information about the carbon framework, proton environments, and molecular dynamics.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5,5'-Dibromo-1,1'-bianthracene, the ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of two anthracene (B1667546) units linked at the 1,1' positions and substituted with bromine at the 5,5' positions results in a specific pattern of chemical shifts and spin-spin coupling.

Due to the C2 symmetry of the molecule, the 16 aromatic protons are chemically non-equivalent in pairs, leading to an anticipated eight distinct signals in the ¹H NMR spectrum. The protons closer to the bromine atoms are expected to be deshielded and appear at a lower field (higher ppm). The coupling constants (J-values) between adjacent protons provide critical information about their relative positions on the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H-4, H-4'~8.5 - 9.0d (doublet)Peri protons, deshielded by proximity to the other anthracene ring.
H-6, H-6'~8.2 - 8.6d (doublet)Adjacent to bromine, deshielded.
H-8, H-8'~8.0 - 8.4d (doublet)Bay-region protons.
H-10, H-10'~7.8 - 8.2s (singlet)Isolated proton.
H-2, H-2'~7.5 - 7.9t (triplet)Coupled to adjacent protons.
H-3, H-3'~7.4 - 7.8t (triplet)Coupled to adjacent protons.
H-7, H-7'~7.3 - 7.7t (triplet)Coupled to adjacent protons.
H-9, H-9'~7.2 - 7.6d (doublet)Coupled to H-10.

Carbon NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound (C28H16Br2), the molecule's symmetry dictates the number of unique carbon signals. The 28 carbon atoms should give rise to 14 distinct signals in the ¹³C NMR spectrum.

The signals for the carbon atoms directly bonded to bromine (C-5, C-5') are expected to appear at a relatively upfield position (lower ppm) compared to unsubstituted aromatic carbons due to the heavy atom effect of bromine. The other aromatic carbons will resonate in the typical range of 120-140 ppm. rsc.org Quaternary carbons, such as those at the bianthracene linkage (C-1, C-1') and other fusion points, generally show weaker signals. The precise assignment of each carbon signal would typically require advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their attached protons.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Quaternary Carbons (non-brominated)~130 - 145Includes carbons at ring junctions and the C1-C1' linkage.
CH Carbons~120 - 130Protonated aromatic carbons.
C-Br Carbons (C-5, C-5')~115 - 125Shielded due to the heavy atom effect of bromine.

Deuterium (B1214612) NMR for Isotopic Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful technique for probing molecular structure, dynamics, and reaction mechanisms through isotopic labeling. wikipedia.org While the natural abundance of deuterium is very low (0.016%), compounds can be chemically synthesized with deuterium atoms at specific positions. wikipedia.org In the context of this compound, deuterium labeling could be employed to track reaction pathways or to study the molecule's orientation and dynamics in different environments. wikipedia.org

This technique is particularly valuable in studying polycyclic aromatic hydrocarbons in astrophysical contexts. mdpi.com Scientists use the deuterium-to-hydrogen (D/H) ratio in PAHs found in meteorites to infer their formation history in cold interstellar clouds or protosolar nebulae. mdpi.com Deuterated PAHs exhibit characteristic C-D stretching vibrations in their infrared spectra, which can be correlated with NMR data. researchgate.netarxiv.org For example, the aromatic C-D stretch gives rise to spectral bands around 4.4 µm, while aliphatic C-D stretches appear near 4.65 µm. researchgate.net By synthesizing a deuterated version of this compound, one could use ²H NMR to confirm the position of the deuterium label and study its behavior under various conditions, contributing to a deeper understanding of PAH chemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a primary analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution techniques provide exact mass measurements, confirming the molecular formula with high confidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, with the molecular formula C28H16Br2, the theoretical monoisotopic mass can be calculated with high precision. lookchem.com

The presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance). A molecule containing two bromine atoms will therefore exhibit a distinctive triplet of peaks in the mass spectrum:

M+ : The peak corresponding to the molecule with two ⁷⁹Br isotopes.

M+2 : The peak for the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This is the most abundant peak.

M+4 : The peak for the molecule with two ⁸¹Br isotopes.

The relative intensities of these peaks (approximately 1:2:1) are a definitive signature for the presence of two bromine atoms. nih.gov HRMS can resolve these isotopic peaks and measure their masses with ppm (parts per million) accuracy, allowing for the unambiguous confirmation of the molecular formula C28H16Br2. rsc.org

Table 3: Theoretical HRMS Isotopic Distribution for [C28H16Br2]+
Isotopologue FormulaCalculated Exact Mass (m/z)Relative Abundance (%)
C28H1679Br2509.967251.9
C28H1679Br81Br511.9652100.0
C28H1681Br2513.963148.1

MALDI-TOF MS for Polymerization Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers. tuwien.atipfdd.de It allows for the determination of absolute molecular weight, molecular weight distribution (polydispersity), and the identification of polymer end-groups and repeating units. youtube.comnih.gov

This compound can serve as a monomer in polymerization reactions, such as Yamamoto or Suzuki coupling, to form novel conjugated polymers (e.g., poly-1,1'-bianthracene). These polymers are of interest for their potential applications in organic electronics. MALDI-TOF MS would be a crucial tool for characterizing the resulting polymer.

In a typical MALDI-TOF spectrum of such a polymer, a series of peaks would be observed, with each peak corresponding to a different chain length (oligomer). The mass difference between adjacent peaks would correspond precisely to the mass of the monomer repeating unit (in this case, the mass of the debrominated bianthracene unit, C28H16). By analyzing the exact masses of the peaks in the series, the chemical nature of the end-groups (e.g., hydrogen or bromine atoms from incomplete reaction) can be determined. researchgate.net This information is vital for understanding the polymerization process and controlling the properties of the final material. youtube.com

Table 4: Hypothetical MALDI-TOF MS Data for Poly(1,1'-bianthracene) with H/Br End Groups
n (Number of Monomer Units)Polymer StructureExpected Mass (m/z) [M+H]+
2 (Dimer)H-(C28H16)2-Br784.14
3 (Trimer)H-(C28H16)3-Br1136.26
4 (Tetramer)H-(C28H16)4-Br1488.38
5 (Pentamer)H-(C28H16)5-Br1840.50
Repeating Unit Mass (C28H16) = 352.12 Da

Scanning Probe Microscopy (SPM) and Related Techniques

Scanning probe microscopy (SPM) provides real-space visualization of surfaces and adsorbates at the atomic and molecular level. For a precursor molecule like this compound, SPM techniques are crucial for observing its self-assembly, surface-catalyzed reactions, and the structure of resulting nanomaterials. tum.de

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the morphology of this compound molecules adsorbed on conductive surfaces. When deposited onto a crystalline metal substrate such as gold (Au(111)) or copper (Cu(111)) under ultra-high vacuum (UHV) conditions, these molecules self-assemble into ordered structures. acs.orgescholarship.org STM imaging reveals how the intermolecular and molecule-substrate interactions dictate the formation of these arrangements.

At room temperature, the molecules typically form well-ordered monolayers or closely packed islands. acs.org The arrangement is often a result of a balance between van der Waals forces between the anthracene cores and interactions involving the bromine substituents. Upon thermal annealing, STM is used to monitor the on-surface reactions. The initial step involves the cleavage of the carbon-bromine (C-Br) bonds, followed by the formation of organometallic intermediates or direct aryl-aryl coupling to form polymeric chains. acs.orgacs.org The structure and orientation of these chains are highly dependent on the underlying substrate, which templates the growth. escholarship.orgacs.org For instance, the reactivity and diffusion pathways on an anisotropic surface like Cu(110) can differ significantly from a close-packed surface like Cu(111), potentially leading to different reaction products. acs.org

Table 1: STM Observations of Dibromo-bianthracene Derivatives on Various Substrates
SubstrateDeposition ConditionObserved Arrangement / ReactionReference
Au(111)Room Temperature DepositionSelf-assembled rows forming closely packed islands. Individual molecules are resolved. acs.org
Au(111)Annealing at 180-200 °CFormation of long polymer chains via Ullmann coupling after C-Br bond cleavage. acs.org
Cu(111)Room Temperature DepositionFormation of staggered molecular chains due to steric hindrance between bianthryl units. escholarship.org
Cu(110)Annealing at 250 °CBlocks Ullmann coupling; leads to formation of quasi-zero-dimensional flat nanographenes instead of linear polymers. acs.org

Scanning Tunneling Spectroscopy (STS) complements STM imaging by providing information about the local electronic density of states (LDOS) of the sample. tum.de By positioning the STM tip over a specific feature (e.g., an individual molecule, a polymer chain, or the substrate) and sweeping the bias voltage while measuring the differential conductance (dI/dV), an electronic spectrum of that location is obtained. tum.decnrs.fr

For systems involving this compound, STS is instrumental in characterizing the electronic evolution from precursor molecule to the final nanostructure. The pristine molecule will have a characteristic highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap. After polymerization and subsequent cyclodehydrogenation to form graphene nanoribbons, STS measurements can determine the bandgap of these nanostructures. researchgate.net These measurements are critical for assessing their potential in semiconductor applications, as the bandgap is a key parameter governing electronic behavior. researchgate.net Differential conductance (dI/dV) maps, recorded simultaneously with topographic STM images, can visualize the spatial distribution of specific electronic states. scientaomicron.com

Table 2: Electronic Properties Determined by STS for Bianthracene-Derived Nanostructures
NanostructureSubstrateMeasured PropertyTypical ValueReference
Anthracene-fused Zigzag Graphene NanoribbonAu(111)Electronic Bandgap~0.20 eV (from DFT, consistent with STS) nih.gov
Armchair Graphene Nanoribbons (N=7)Au(111)HOMO-LUMO Gap~2.3-2.5 eV researchgate.net

Recent advancements in SPM have led to bond-resolving scanning tunneling microscopy (BR-STM) and non-contact atomic force microscopy (nc-AFM), often achieved by functionalizing the microscope tip with a single carbon monoxide (CO) molecule. repec.orgnih.govresearchgate.net These techniques provide unprecedented spatial resolution, allowing for the direct visualization of the chemical structure, including the individual bonds within a molecule. researchgate.netaps.org

X-ray Based Spectroscopies

X-ray based spectroscopic techniques are powerful, non-destructive methods for determining the elemental composition and chemical states of materials. libretexts.orgcarleton.edu They are highly surface-sensitive, typically probing the outermost few nanometers of a sample, making them ideal for studying thin molecular films and on-surface reactions. carleton.educeriumlabs.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental and chemical state information. libretexts.org The sample is irradiated with X-rays, causing the emission of core-level electrons. energy.gov The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.edu

For this compound on a surface, XPS is used to monitor the progress of the on-surface reaction. By tracking the intensities and binding energies of the C 1s and Br 3d (or Br 3p) core levels as a function of annealing temperature, one can follow the crucial debromination step. researchgate.net The initial spectrum shows a Br 3d signal corresponding to covalently bonded bromine. As the temperature is increased to the point of C-Br bond scission, this signal decreases, and a new component corresponding to bromine adsorbed on the metal surface may appear before its eventual desorption at higher temperatures. researchgate.net Concurrently, shifts in the C 1s spectrum can indicate the formation of new C-C bonds during polymerization. researchgate.net

Table 3: Representative Binding Energies in XPS for Dibromo-bianthracene Systems
Core LevelChemical StateTypical Binding Energy (eV)Reference
C 1sAromatic C-H / C-C~284.0 - 284.5 researchgate.netrsc.org
C 1sCarbon in C-Br bondSlightly higher than aromatic C-C researchgate.net
Br 3dOrganic Bromine (C-Br)~70 - 71 researchgate.net
Br 3dMetal-bound Bromine (Br-Au/Cu)Lower than organic bromine researchgate.net

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy at and above the core-level absorption edges of an element. nih.govnih.gov The region near the edge, known as X-ray Absorption Near-Edge Structure (XANES) or Near-Edge X-ray Absorption Fine Structure (NEXAFS), is sensitive to the oxidation state and local coordination geometry of the absorbing atom. nih.govescholarship.org

For planar aromatic molecules like this compound adsorbed on a surface, NEXAFS is particularly useful for determining molecular orientation. cells.es By using linearly polarized X-rays and varying the angle of incidence relative to the surface, one can probe the orientation of specific molecular orbitals. The absorption into unoccupied π* orbitals (perpendicular to the molecular plane) is maximized when the electric field vector of the X-rays is aligned with these orbitals. Conversely, absorption into σ* orbitals (within the molecular plane) is maximized when the electric field vector lies in the plane of the molecule. This polarization dependence, known as dichroism, allows for a precise determination of the average tilt angle of the molecules with respect to the substrate surface. cells.es This information is critical for understanding the initial adsorption geometry that precedes on-surface reactions. researchgate.net

Synchrotron Radiation Photoemission Spectroscopy (SRPES) for Surface Electronic States

Synchrotron Radiation Photoemission Spectroscopy (SRPES) is a powerful surface-sensitive technique used to investigate the electronic structure and chemical states of molecules adsorbed on surfaces. By utilizing high-brilliance, tunable synchrotron radiation, SRPES can provide detailed information on the valence and core levels of adsorbates, offering insights into molecule-substrate interactions and surface-assisted reactions.

For brominated aromatic precursors like this compound, SRPES is particularly valuable in the context of on-surface synthesis, a bottom-up approach to creating atomically precise nanostructures such as graphene nanoribbons (GNRs). When molecules like 10,10′-dibromo-9,9′-bianthracene (a related isomer) are deposited on catalytic metal surfaces like Au(111) or Cu(110), they undergo a series of thermally activated reactions, including C-Br bond cleavage (dehalogenation) and subsequent intermolecular coupling. rsc.orgresearchgate.net

SRPES can monitor these reaction steps by tracking the core-level spectra of the constituent elements. For instance, the C 1s and Br 3d core levels would be monitored as a function of annealing temperature. The initial state of adsorbed this compound would show a distinct Br 3d signal. Upon heating, the cleavage of the C-Br bonds would lead to a shift or disappearance of this signal, indicating debromination and the formation of reactive anthracene-based radicals on the surface. Concurrently, changes in the C 1s spectrum would reflect the formation of new C-C bonds during polymerization and subsequent planarization into GNRs.

Furthermore, Angle-Resolved Photoemission Spectroscopy (ARPES), a variant of SRPES, can map the electronic band structure (energy vs. momentum) of the resulting nanostructures. This provides critical information on the hybridization of molecular orbitals with the metal surface states and the electronic properties, such as the bandgap, of the final synthesized material. researchgate.net Combining SRPES with techniques like scanning tunneling microscopy (STM) allows for a comprehensive understanding of the relationship between the geometric arrangement and the electronic properties of the surface-confined molecules and their reaction products. arxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making it an excellent tool for identifying functional groups and characterizing molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's net dipole moment. arxiv.org The IR spectrum of this compound is expected to be dominated by vibrations associated with its aromatic anthracene core and the carbon-bromine bonds.

The primary functional groups and their expected IR absorption regions are:

Aromatic C-H Stretch: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹. The presence of multiple, sharp bands in the 3100-3000 cm⁻¹ region is a clear indicator of the aromatic nature of the compound. vscht.cz

Aromatic C-C In-Ring Stretch: The stretching of the carbon-carbon bonds within the anthracene rings gives rise to a series of characteristic absorptions. These typically appear in the 1600-1400 cm⁻¹ range. vscht.cz Specific bands for aromatic systems are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.

C-H Out-of-Plane Bending ("oop"): These vibrations are found in the lower frequency "fingerprint region" of the spectrum (below 1000 cm⁻¹) and are highly diagnostic of the substitution pattern on the aromatic rings. The specific positions of the C-H "oop" bands can help confirm the positions of the bromine substituents.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 650 and 500 cm⁻¹. The presence of a band in this region would confirm the bromine functionalization.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C-C In-Ring Stretch 1600 - 1400 Medium-Strong
C-H Out-of-Plane Bending 900 - 675 Strong
C-Br Stretch 650 - 500 Medium-Strong

Raman Spectroscopy for Molecular Vibrations and Material Characterization

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. arxiv.org It detects vibrational modes that involve a change in the polarizability of the molecule. For centrosymmetric molecules like anthracene, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa. sns.it this compound lacks a center of inversion, so some modes may be active in both techniques.

The Raman spectrum of this compound would be characterized by:

Skeletal Stretching and Ring Breathing Modes: The most intense features in the Raman spectra of polycyclic aromatic hydrocarbons (PAHs) are typically the skeletal C-C stretching and ring breathing modes. For anthracene, strong bands are observed around 1400 cm⁻¹ and 1556 cm⁻¹. nih.govresearchgate.net Similar intense modes corresponding to the vibrations of the entire bianthracene framework are expected.

C-H Bending Vibrations: In-plane C-H bending vibrations also give rise to Raman signals, often found in the 1300-1000 cm⁻¹ region. nih.gov

Disorder-Induced D-band: When used to characterize materials derived from this precursor, such as GNRs, a prominent "D-band" appears around 1300-1400 cm⁻¹. This band is associated with defects or edges in the sp² carbon lattice and is a key indicator of the structural quality and dimensions of the nanostructures. arxiv.orglibretexts.org

G-band: The "G-band," appearing around 1600 cm⁻¹, is characteristic of all sp²-hybridized carbon materials and corresponds to the in-plane optical vibrations of the carbon lattice. osti.gov

Table 2: Characteristic Raman Shifts for Anthracene-Based Structures

Vibrational Mode Typical Raman Shift (cm⁻¹) Description
Skeletal C-C Stretching ~1550 - 1600 In-plane stretching of aromatic C-C bonds (G-band in GNRs)
Ring Breathing / C=C Stretch ~1400 Symmetric expansion/contraction of the aromatic rings
Disorder Mode (in derived GNRs) ~1350 Associated with edges and defects (D-band)
C-H In-Plane Bending ~1200 - 1300 Bending of aromatic C-H bonds

Polarization Raman Spectroscopy for Anisotropy Studies in GNRs

When this compound or its isomers are used to synthesize aligned arrays of GNRs on specific crystalline surfaces, Polarization Raman Spectroscopy becomes a crucial tool for characterizing their structural alignment and anisotropy. iphy.ac.cn This technique involves analyzing the intensity of the scattered Raman signal as a function of the polarization angle of the incident and scattered light relative to the GNR axis.

For armchair GNRs synthesized from 10,10′-dibromo-9,9′-bianthracene, studies have shown that the intensity of the Raman modes, particularly the G-band, is maximized when the incident laser polarization is parallel to the main axis of the nanoribbons. iphy.ac.cn The Raman intensity follows a cos²θ relationship, where θ is the angle between the laser polarization and the GNR axis. This strong polarization dependence confirms the high degree of alignment and the anisotropic nature of the GNRs. iphy.ac.cn In contrast, GNRs with different edge structures, such as chevron-type GNRs, may show weaker polarization effects. researchgate.net This technique is therefore essential for confirming the successful transfer of aligned GNR arrays onto different substrates for device fabrication and for understanding how the edge structure influences the material's optical and electronic properties. iphy.ac.cn

Electronic and Optical Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule, typically upon absorption of ultraviolet or visible light. These transitions provide insight into the molecule's conjugated π-system and its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions. For conjugated aromatic systems like this compound, the absorption of photons in this energy range promotes electrons from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). nanoqam.ca

The UV-Vis spectrum of this compound is expected to be similar to that of a substituted anthracene monomer, indicating that in the ground state, the two anthracene moieties are electronically decoupled due to the twisted geometry around the central C-C single bond. nih.gov The spectrum of anthracene itself displays a characteristic well-resolved vibronic structure, which is a series of sharp peaks corresponding to transitions from the ground vibrational level of the ground electronic state to various vibrational levels of the first excited electronic state. nist.govresearchgate.net

π → π Transitions:* The absorption bands observed for bianthracene derivatives are assigned to π → π* transitions. mdpi.com

Vibronic Structure: A prominent 0-0 transition (from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state) is typically observed, followed by additional peaks at higher energies (shorter wavelengths). For a related compound, 1,9'-bianthryl, the 0-0 transition appears near 400 nm. nih.gov

Solvent Effects: The emission properties of some bianthracene derivatives can be sensitive to solvent polarity. In more polar solvents, a red shift (a shift to longer wavelengths) in the emission spectrum can occur, which is indicative of a twisted intramolecular charge transfer (TICT) character in the excited state. lzjtu.edu.cn

The extent of conjugation significantly influences the absorption wavelength; larger conjugated systems absorb at longer wavelengths. mdpi.com While the two anthracene units in this compound are largely independent in the ground state, the bromine substituents may cause slight shifts in the absorption maxima compared to the unsubstituted bianthracene.

Fluorescence and Emission Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a principal technique for investigating the luminescent properties of aromatic compounds like bianthracenes. This method involves exciting a molecule with ultraviolet or visible light and measuring the emitted light at a longer wavelength. The resulting emission spectrum provides insights into the electronic structure and excited-state dynamics of the compound.

For a molecule such as this compound, one would anticipate that its fluorescence properties would be influenced by the heavy bromine atoms. The "heavy atom effect" is a well-documented phenomenon that can lead to increased intersystem crossing from the singlet excited state to the triplet state, which may result in a decrease in fluorescence quantum yield and a shorter fluorescence lifetime. The substitution pattern on the anthracene rings would also be expected to affect the emission wavelength. However, without specific experimental data, a detailed analysis of its luminescent properties, including quantum yield, lifetime, and solvatochromic effects, cannot be provided.

A hypothetical data table for the luminescent properties of this compound would typically include:

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
e.g., CyclohexaneData not availableData not availableData not availableData not availableData not available
e.g., DichloromethaneData not availableData not availableData not availableData not availableData not available
e.g., AcetonitrileData not availableData not availableData not availableData not availableData not available

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species that have unpaired electrons, such as radicals. In the context of this compound, EPR spectroscopy would be invaluable for investigating the formation and structure of its radical intermediates, which could be generated through chemical or electrochemical oxidation or reduction.

The EPR spectrum of a radical cation or anion of this compound would be expected to exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the spins of the magnetic nuclei (protons and bromine isotopes) within the molecule. Analysis of this hyperfine coupling can provide detailed information about the distribution of the unpaired electron density across the bianthracene core. However, no published EPR studies specifically on the radical intermediates of this compound could be located.

A representative data table from an EPR study would typically present the following information:

Radical Speciesg-factorHyperfine Coupling Constants (Gauss)
e.g., Radical CationData not availablea(H): Data not availablea(Br): Data not available
e.g., Radical AnionData not availablea(H): Data not availablea(Br): Data not available

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal critical information about its molecular conformation, including the dihedral angle between the two anthracene moieties, bond lengths, and bond angles. This technique would also elucidate the intermolecular interactions, such as π-π stacking and halogen bonding, that govern the packing of the molecules in the crystal lattice.

The solid-state structure is crucial for understanding the material's properties, including its optical and electronic behavior in the solid state. Despite the importance of such data, a published crystal structure for this compound could not be found in the searched databases.

A typical table summarizing the crystallographic data would include:

ParameterValue
Chemical FormulaC₂₈H₁₆Br₂
Formula Weight512.24 g/mol
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = Data not availableb = Data not availablec = Data not available α = Data not available β = Data not available γ = Data not available
VolumeData not available
ZData not available
Density (calculated)Data not available
R-factorData not available

Applications of 5,5 Dibromo 1,1 Bianthracene in Advanced Materials Science and Engineering

Precursors for Graphene Nanoribbons (GNRs) and Nanographenes

Dibromo-bianthracene derivatives are instrumental in the on-surface synthesis of graphene nanoribbons (GNRs), which are quasi-one-dimensional strips of graphene with tunable electronic properties. researchgate.net This bottom-up approach allows for the fabrication of GNRs with atomic precision, a critical requirement for their application in next-generation electronics. researchgate.net

Atomically Precise Bottom-Up Fabrication of Armchair GNRs (AGNRs)

The on-surface synthesis of GNRs from molecular precursors is a multi-step process typically performed under ultrahigh vacuum (UHV) conditions on a catalytic metal surface. acs.org The most widely studied precursor for the fabrication of 7-atom-wide armchair graphene nanoribbons (7-AGNRs) is 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA). acs.orgrsc.org

The fabrication process involves the following key steps:

Deposition: DBBA molecules are sublimated onto a metal substrate, such as gold (Au(111)), silver (Ag(111)), or copper (Cu(111)). rsc.org

Polymerization: Upon heating, the bromine atoms are cleaved from the bianthracene core. This initiates a dehalogenative homocoupling (Ullmann-type reaction) where adjacent molecules form one-dimensional polyanthracene chains. rsc.org

Cyclodehydrogenation: Further annealing at higher temperatures induces intramolecular C-H bond activation, leading to the planarization of the polymer chains into fully aromatic GNRs. acs.org

The choice of substrate significantly influences the reaction pathway and the quality of the resulting GNRs. For instance, on Au(111), DBBA precursors self-assemble into a well-ordered dense monolayer, which suppresses random diffusion and desorption, leading to the growth of longer and more oriented GNRs compared to conventional methods. rsc.org On Ag(111), the formation of organometallic intermediates is a crucial step for the subsequent Ullmann-type reaction to form polyanthracene chains. researchgate.net

Table 1: Substrate Effect on 7-AGNR Synthesis from 10,10'-dibromo-9,9'-bianthracene
SubstratePolymerization TemperatureCyclodehydrogenation TemperatureKey Observations
Au(111)~200°C~400°CForms well-ordered monolayer, leading to long and oriented GNRs. rsc.org
Ag(111)~120°C>200°CReaction proceeds via organometallic intermediates. researchgate.net
Cu(111)Room Temperature to 200°C~400°CCan lead to different reaction pathways, including the formation of chiral GNRs.

Synthesis of Chiral GNRs and Fjord-Edged GNRs

Beyond the common armchair and zigzag edges, more complex edge structures like chiral and fjord edges can be synthesized, offering pathways to novel electronic and optical properties. While 10,10'-DBBA on Au(111) typically yields armchair GNRs, its reaction on a Cu(111) surface can be directed to produce chiral (3,1)-GNRs. acs.org This demonstrates the power of substrate--molecule interactions in guiding reaction pathways. Similarly, using 2,2'-dibromo-9,9'-bianthryl as a precursor also leads to the formation of chiral (3,1)-GNRs. acs.org

Fjord edges, which introduce a twisted, nonplanar geometry into the GNR structure, have been synthesized using precursors designed to undergo regioselective cyclodehydrogenation. rsc.org These nonplanar structures are of interest for tuning optical and electronic properties and for applications in photonics. sigmaaldrich.com

Incorporation of Non-Hexagonal Rings and Heteroatoms in GNR Structures

The electronic properties of GNRs can be further tailored by embedding non-hexagonal rings (such as four, five, or eight-membered rings) into their carbon lattice. This is achieved through the sophisticated design of molecular precursors that undergo specific intramolecular rearrangements during the on-surface synthesis process. For example, starting from 2,2',6,6'-tetrabromo-1,1'-biphenyl on a Ag(111) surface, a biphenylene (B1199973) dimer containing four, six, and eight-membered rings can be formed. arxiv.org

Heteroatom doping, the substitution of carbon atoms with elements like nitrogen, boron, or sulfur, is another powerful strategy to modulate the electronic and magnetic properties of GNRs. nbinno.com This is accomplished by designing precursors that already contain the desired heteroatoms. While specific examples using 5,5'-Dibromo-1,1'-bianthracene are not prominent, the general principle involves synthesizing bianthracene derivatives where carbon atoms are replaced by heteroatoms, which are then carried into the final GNR structure through the on-surface synthesis process. nbinno.com

Fabrication of Nanoporous Graphene and 2D Covalent Organic Networks

The same bottom-up synthesis principles used for 1D GNRs can be extended to create 2D networks. By using precursor molecules with different symmetries and functionalities, it is possible to fabricate nanoporous graphene or 2D covalent organic networks. Functionalized derivatives of 10,10'-DBBA have been explored for the fusion of GNRs into such 2D structures. acs.org This opens up possibilities for creating materials with precisely controlled pore sizes for applications in filtration, sensing, and catalysis.

Organic Electronic Devices

The unique electronic properties of bianthracene derivatives make them valuable components in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs).

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In an OLED, the emissive layer is typically composed of a host material doped with a small amount of a guest emitter. The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy to the guest molecules, which then emit light. rsc.org Anthracene (B1667546) and its derivatives are widely used as host materials, especially for blue OLEDs, due to their wide bandgap and good thermal stability. rsc.orgmdpi.com

Bianthracene derivatives, with their twisted molecular structure, can prevent intermolecular π-π stacking, which helps to maintain high emission efficiency in the solid state. rsc.org A new ambipolar deep blue fluorophore, 10,10'-bis-(4-tert-butyl-phenyl)-3,3'-dimethyl-9,9'-bianthracene (MBAn-(4)-tBu), has been shown to be an excellent host material. rsc.org

Table 2: Performance of an OLED using a Bianthracene Derivative Host
Device TypeHost MaterialDopantMax. External Quantum Efficiency (EQE)CIE Coordinates (x, y)
Non-dopedMBAn-(4)-tBuNone3.94%(0.16, 0.07) rsc.org
DopedMBAn-(4)-tBuDSA-ph6.96%Not specified rsc.org
Doped2-NaAn-1-PNa3Me-1Bu-TPPDA8.3%(0.133, 0.141) mdpi.com

The performance of OLEDs is highly dependent on the properties of the host material, including its thermal stability (indicated by glass transition temperature, Tg), energy levels (HOMO/LUMO), and charge transport characteristics. mdpi.com Anthracene-based hosts with high Tg values (above 100°C) are desirable for ensuring a long operational lifetime for the OLED device. mdpi.com For example, the host material 2-NaAn-1-PNa exhibits a Tg of 134°C and has been used to fabricate efficient blue OLEDs with a long estimated lifetime. mdpi.com

Emitters in Deep-Blue OLEDs

Deep-blue organic light-emitting diodes (OLEDs) are a critical component for full-color displays and solid-state lighting. Anthracene and its derivatives are well-regarded for their inherent blue emission, high fluorescence quantum yields, and good thermal stability. The bianthracene core, with its extended π-conjugation, is a particularly attractive framework for developing efficient deep-blue emitters.

Furthermore, halogenation is a known strategy to tune the electronic and photophysical properties of organic emitters. The introduction of bromine atoms, as in this compound, could potentially influence the emission wavelength and device efficiency. Halogenated 3,3′-dimethyl-9,9′-bianthracene derivatives have been investigated for their application in deep-blue OLEDs, suggesting that bromination can be a viable approach to modulate the performance of bianthracene-based emitters. researchgate.net The twisted intramolecular charge transfer (TICT) characteristics observed in some bianthracene derivatives can also play a role in their emissive properties.

Table 1: Performance of Selected Bianthracene Derivatives in Deep-Blue OLEDs

CompoundRoleEQE (%)CIE (x, y)Reference
tert-butyl substituted 9,9'-bianthracene (B94274)Emitter3.20(0.15, 0.06) researchgate.net
Methyl substituted 9,9'-bianthraceneHost9.47Not specified researchgate.net

It is plausible that this compound could serve as a capable deep-blue emitter or host material in OLEDs, though experimental validation is necessary to ascertain its specific performance metrics.

Active Components in Field Effect Transistors (FETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. Anthracene and its oligomers have been explored as organic semiconductors in OFETs due to their good charge transport properties and environmental stability. The larger π-conjugated system of bianthracene compared to anthracene suggests potentially higher charge carrier mobilities.

Specific research on the application of this compound in FETs is scarce. However, studies on unsubstituted and derivatized bianthracenes have shown promising results. For example, thin films of 9,9'-bianthracene have been used to fabricate OFETs exhibiting a field-effect mobility as high as 0.067 cm²/(V·s) and an on/off ratio exceeding 5 × 10⁴. researchgate.net The oligomerization of anthracene to form bianthracene has been demonstrated as an effective strategy to develop high-mobility organic semiconductors. researchgate.net

Furthermore, research on other anthracene oligomers, such as dihexyl-substituted bianthracene (DH-2A), has shown even higher mobilities, reaching up to 0.13 cm²/V·s. aip.org This indicates that the core bianthracene structure is conducive to efficient charge transport. The introduction of bromine atoms in the 5,5'-positions of the bianthracene core would be expected to influence the molecular packing and electronic energy levels, which are critical factors for charge transport in OFETs. While the precise impact of this substitution pattern remains to be experimentally determined, the foundational properties of the bianthracene scaffold suggest that this compound could be a viable candidate for an active material in p-type or n-type OFETs.

Table 2: Field-Effect Mobility of Anthracene and Bianthracene Derivatives

CompoundMobility (cm²/V·s)On/Off RatioReference
Anthracene5.76 × 10⁻²Not specified rsc.org
9,9'-Bianthracene0.067> 5 × 10⁴ researchgate.net
Dihexyl-bianthracene (DH-2A)0.13Not specified aip.org

Charge Transport Layer Components

In multilayer electronic devices such as OLEDs and organic photovoltaics (OPVs), charge transport layers (CTLs) are essential for efficiently moving electrons and holes to the desired region of the device. The ability of a material to transport charge is quantified by its charge carrier mobility. Anthracene derivatives are known to possess good charge transport characteristics.

While there is no specific data available for the charge transport properties of this compound, the general characteristics of anthracene-based materials suggest its potential in this area. The extended π-system of the bianthracene core should facilitate intermolecular charge hopping, a key mechanism for charge transport in organic solids. Theoretical studies on various anthracene derivatives have shown that chemical modifications can significantly influence their charge transport properties. For instance, the introduction of different substituents can alter the molecular stacking and intermolecular interactions, thereby affecting the charge mobility. The bromine atoms in this compound would likely impact its electronic properties and solid-state packing, which in turn would dictate its suitability as a hole-transport or electron-transport material.

Supramolecular Materials and Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful bottom-up approach to the construction of functional materials. The rigid and planar structure of the bianthracene core makes it an excellent building block for creating well-defined supramolecular architectures.

Components of Functional Supramolecular Polymers and Frameworks (e.g., MOFs, SOFs, COFs)

Metal-Organic Frameworks (MOFs), Supramolecular-Organic Frameworks (SOFs), and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of these frameworks are largely determined by the organic linkers used in their synthesis. Anthracene-based ligands have been successfully used to construct luminescent and functional MOFs. mdpi.comnih.gov

There are no specific reports on the use of this compound as a linker in the synthesis of MOFs, SOFs, or COFs. However, the presence of bromine atoms offers a potential handle for further post-synthetic modification or for directing the self-assembly process through halogen bonding. The synthesis of MOFs using anthracene-based dicarboxylic acid ligands has been demonstrated, resulting in frameworks with interesting photoluminescent and radioluminescent properties. mdpi.com The bianthracene core, with its larger size and potential for specific intermolecular interactions, could lead to the formation of frameworks with unique topologies and functionalities. The bromine substituents on the this compound could be converted to other functional groups, such as carboxylic acids, which are commonly used for MOF construction.

Molecular Recognition Systems for Anions and Chiral Molecules

The development of synthetic receptors for the selective recognition of anions and chiral molecules is a significant area of research in supramolecular chemistry. Anthracene-based systems are often employed in this context due to their fluorescent properties, which can provide a signaling mechanism upon binding of a guest molecule.

Luminescent Organic Molecules and Photophysical Materials

The inherent fluorescence of the anthracene core is a defining characteristic that is retained and often modulated in bianthracene derivatives. These molecules are of interest as luminescent probes, sensors, and components in optoelectronic devices.

Catalysis and Reaction Control

Extensive research of publicly available scientific literature and chemical databases reveals no specific documented applications of This compound in the field of catalysis and reaction control. The subsequent sections detail the lack of findings for its role as a molecular scaffold and its influence on reaction selectivity.

Role as Molecular Scaffolds in Catalytic Processes

There is no available scientific literature to suggest that This compound has been utilized as a molecular scaffold in catalytic processes. While the bianthracene core, in a general sense, presents a rigid and sterically defined framework that could theoretically be adapted for such purposes, there are no specific examples or studies involving the 5,5'-dibromo isomer in this capacity. Research into catalytic scaffolds based on biaryl compounds has predominantly focused on other structures, and the specific substitution pattern of This compound has not been reported as a key feature in the design of catalytic systems.

Influence on Reaction Selectivity and Mechanism Control

Consistent with the absence of its use as a catalytic scaffold, there is no information available regarding the influence of This compound on reaction selectivity or its use in mechanism control. The properties of a ligand or scaffold, such as its electronic and steric profile, are crucial in dictating the outcome of a catalytic reaction. However, without any documented use of This compound in a catalytic context, no data exists on its potential effects on stereoselectivity, regioselectivity, or the stabilization of transition states to control reaction pathways.

Q & A

Q. What are the recommended methods for synthesizing 5,5'-Dibromo-1,1'-bianthracene with high purity?

Answer: Synthesis typically involves bromination of bianthracene derivatives under controlled conditions. Key considerations include:

  • Purification: Use column chromatography or recrystallization to isolate the compound, as high molecular weight (336.0 g/mol) complicates sublimation .
  • Alternative Deposition: Direct contact transfer (DCT) can bypass sublimation challenges, reducing thermal degradation risks .
  • Safety: Handle brominated intermediates in fume hoods with electrostatic-safe equipment to prevent ignition .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Employ a multi-technique approach:

  • NMR Spectroscopy: Confirm bromine substitution patterns via 1^1H and 13^{13}C NMR, noting aromatic proton shifts.
  • Mass Spectrometry: Validate molecular weight (336.0 g/mol) using high-resolution MS .
  • X-ray Diffraction (XRD): Resolve crystal structure if single crystals are obtainable.

Advanced Research Questions

Q. How does substrate choice influence the on-surface polymerization of this compound into graphene nanoribbons (GNRs)?

Answer: Substrate catalytic activity dictates reaction pathways:

  • Metallic Surfaces (Cu, Au): Cu(111) facilitates Ullmann coupling for chiral GNRs, while Au(111) may favor planar structures .
  • Reaction Monitoring: Use scanning tunneling microscopy (STM) to track intermediate phases (e.g., organometallic vs. covalent bonds) .
  • Kinetic Control: Adjust annealing temperatures (200–400°C) to modulate reaction rates and final product topology .

Q. What strategies resolve contradictions in reported reaction pathways for this compound-derived polymers?

Answer: Discrepancies often arise from precursor design or reaction kinetics. Mitigate by:

  • Systematic Parameter Variation: Test substrates (Cu, Ag), temperatures, and precursor concentrations to map phase diagrams .
  • Substituent Effects: Introduce phenyl groups to alter steric/electronic interactions, steering reactions toward coordination or covalent bonding .
  • In Situ Characterization: Combine STM with synchrotron-based X-ray spectroscopy to track real-time structural evolution .

Q. How can chirality in GNRs be controlled using this compound derivatives?

Answer: Chirality emerges from asymmetric coupling sites:

  • Precursor Design: Compare 10,10′-dibromo-9,9′-bianthracene (planar) vs. 2,2′-dibromo derivatives (chiral) to activate specific C-Br bonds .
  • Thermal Activation: Stepwise annealing (e.g., 150°C for debromination, 300°C for coupling) enforces stereochemical control .
  • Theoretical Modeling: Use density functional theory (DFT) to predict energetically favored chiral configurations .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
  • Spill Management: Contain spills with inert adsorbents (e.g., silica gel) and dispose via licensed hazardous waste services .
  • Ventilation: Use local exhaust systems to avoid vapor/mist inhalation, despite low acute toxicity reports .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

Answer:

  • Ecotoxicity Studies: Conduct OECD 301/302 tests to assess biodegradation and aquatic toxicity, as existing data are absent .
  • Soil Mobility Assays: Measure log KowK_{ow} (octanol-water partition coefficient) to predict bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.